molecular formula C15H23NO5S B12095975 (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B12095975
M. Wt: 329.4 g/mol
InChI Key: GXRNHZPPGMECTH-AWEZNQCLSA-N
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Description

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is a chiral phenylpropanoate derivative characterized by a 4-hydroxyphenyl group at the C3 position, a butylsulfonamido substituent at the C2 position, and an ethyl ester moiety. The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions. For instance, phenylpropanoic acids with hydroxyl or sulfonamide groups are frequently explored for antidiabetic, anti-inflammatory, or enzyme-inhibitory activities .

Properties

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C15H23NO5S/c1-3-5-10-22(19,20)16-14(15(18)21-4-2)11-12-6-8-13(17)9-7-12/h6-9,14,16-17H,3-5,10-11H2,1-2H3/t14-/m0/s1

InChI Key

GXRNHZPPGMECTH-AWEZNQCLSA-N

Isomeric SMILES

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Sulfonylation of Chiral Amino Acid Derivatives

This method leverages L-tyrosine as the starting material to exploit its inherent chirality and phenolic group.

Procedure :

  • Esterification : L-Tyrosine is reacted with ethanol under acidic catalysis (e.g., H₂SO₄) to form L-tyrosine ethyl ester.

  • Sulfonylation : The amine group of the ester is treated with butanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to install the butylsulfonamido group.

    R-NH2+C4H9SO2ClBaseR-NHSO2C4H9+HCl\text{R-NH}_2 + \text{C}_4\text{H}_9\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{R-NHSO}_2\text{C}_4\text{H}_9 + \text{HCl}
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% enantiomeric excess (e.e.).

Key Data :

StepConditionsYieldPurity (HPLC)
EsterificationEthanol, H₂SO₄, reflux, 6 h85%92%
SulfonylationPyridine, DCM, 0°C→rt, 12 h78%95%

Advantages :

  • High stereochemical fidelity from L-tyrosine.

  • Scalable for industrial production.

Limitations :

  • Requires chiral starting material.

  • Sulfonyl chloride handling necessitates inert conditions.

Asymmetric Michael Addition for Stereocontrol

Adapted from patent CN103664612A, this route employs a Michael addition to construct the chiral center.

Procedure :

  • Michael Donor Preparation : Ethyl acrylate is reacted with 4-hydroxyphenylacetic acid to form the α,β-unsaturated ester.

  • Asymmetric Addition : Butylsulfonamide acts as a nucleophile in a Michael addition catalyzed by a chiral organocatalyst (e.g., Cinchona alkaloid derivatives).

    CH2=CHCOOEt+C4H9SO2NH2Catalyst(S)-Product\text{CH}_2=\text{CHCOOEt} + \text{C}_4\text{H}_9\text{SO}_2\text{NH}_2 \xrightarrow{\text{Catalyst}} (S)\text{-Product}
  • Workup : Neutralization with acetic acid, followed by recrystallization in 85% ethanol yields the pure product.

Key Data :

ParameterValue
Catalyst(DHQD)₂PHAL
Temperature−20°C to 25°C
e.e.89–92%
Isolated Yield70%

Advantages :

  • Avoids pre-chiral starting materials.

  • Tunable enantioselectivity via catalyst choice.

Limitations :

  • Moderate yields due to competing side reactions.

  • High catalyst loading (10 mol%) increases cost.

Alternative Method: Enzymatic Resolution

Kinetic Resolution of Racemic Mixtures

Racemic ethyl 2-amino-3-(4-hydroxyphenyl)propanoate is subjected to lipase-catalyzed acetylation to isolate the (S)-enantiomer.

Procedure :

  • Racemate Synthesis : Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate is prepared via Strecker synthesis.

  • Enzymatic Acetylation : Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted.

  • Sulfonylation : The resolved (S)-amine is sulfonylated as in Section 2.1.

Key Data :

StepConditionsYielde.e.
Enzymatic ResolutionVinyl acetate, hexane, 37°C, 24 h45%99%
SulfonylationAs Section 2.180%99%

Advantages :

  • High enantiopurity.

  • Eco-friendly enzymatic process.

Limitations :

  • Low overall yield due to racemate synthesis.

  • Enzyme cost and stability issues.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Immobilized chiral catalysts reduce costs in asymmetric synthesis.

  • Solvent Selection : Switching from DCM to 2-MeTHF improves green metrics without compromising yield.

  • Continuous Flow Systems : Enhance reaction control and scalability for Michael additions.

Purity and Analytical Methods

  • HPLC Analysis : C18 column, 60:40 MeCN/H₂O, 1 mL/min, λ = 254 nm.

  • Chiral GC : Cyclodextrin-based column confirms e.e. >99% .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that contributes to its biological activity. The molecular formula is C13H19NO4SC_{13}H_{19}NO_4S, and it possesses a sulfonamide group that is often associated with various pharmacological effects. The presence of the hydroxyphenyl group enhances its solubility and interaction with biological targets.

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have explored the potential of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate as an inhibitor in cancer therapies. Its ability to modulate protein functions makes it a candidate for targeting specific pathways involved in tumor growth and metastasis. For instance, research indicates that compounds with similar structures can inhibit mitogen-activated protein kinases (MAPKs), which are crucial in cancer progression .
  • Diabetes Management :
    • The compound has been investigated for its role as a GLP-1 receptor modulator, which is significant in the context of diabetes treatment. By enhancing insulin secretion and reducing glucagon levels, it may contribute to better glycemic control in diabetic patients .
  • Neuroprotective Effects :
    • There is emerging evidence suggesting that (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate may exert neuroprotective effects, potentially aiding in conditions like Alzheimer's disease. Compounds that influence neuroinflammation and oxidative stress are being studied for their therapeutic benefits .

Biological Research Applications

  • Protein Interaction Studies :
    • The sulfonamide moiety allows for specific interactions with proteins, making this compound useful in studying enzyme inhibition and receptor binding. This property can be exploited in high-throughput screening assays to identify new drug candidates .
  • Pharmacokinetic Studies :
    • Understanding the pharmacokinetics of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is essential for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) provide insights into its suitability as a drug candidate .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of MAPK pathways leading to reduced cell proliferation in vitro
Diabetes TreatmentModulation of GLP-1 receptor activity improving insulin sensitivity
NeuroprotectionReduction of neuroinflammatory markers in animal models of Alzheimer's disease

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents at the C2 position or modifications to the phenyl ring. These changes significantly influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (C2) Phenyl Ring Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate (Target) Butylsulfonamido 4-Hydroxy C₁₅H₂₃NO₅S* 353.41* Potential enzyme inhibition
Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate Ethoxy 4-Hydroxy C₁₃H₁₈O₄ 238.28 Density: 1.116 g/cm³; Boiling point: 367.3°C
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate Amino 4-Fluoro C₁₁H₁₄FNO₂ 223.24 Fluorine enhances metabolic stability
Ethyl 3-(4-hydroxyphenyl)propanoate None (C3 propanoate) 4-Hydroxy C₁₁H₁₄O₃ 194.23 Antidiabetic candidate
(S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate Acetamido 4-Hydroxy C₁₃H₁₇NO₄ 263.28 Metabolite with esterase sensitivity
Key Observations:
  • Sulfonamido vs.
  • Ethoxy vs. Sulfonamido : The ethoxy group in reduces steric hindrance but lacks the hydrogen-bonding capacity of sulfonamido, impacting interactions with enzymes or receptors.
  • Fluorophenyl Modifications : The 4-fluoro substitution in enhances lipophilicity and metabolic stability, contrasting with the 4-hydroxyphenyl’s polarity in the target compound.

Pharmacological Analogues

Compounds with similar backbones but divergent applications highlight the role of functional groups in bioactivity:

  • Antidiabetic Phenylpropanoic Acids: Ethyl 3-(4-hydroxyphenyl)propanoate (Table 1) and related derivatives are explicitly designed for multitarget antidiabetic activity, leveraging the hydroxyl group for antioxidant or PPAR-γ modulation . The target’s sulfonamido group may confer additional protease inhibition or enhanced bioavailability.
  • Enzyme-Sensitive Esters: (S)-Ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate is metabolized via esterases, suggesting the target’s butylsulfonamido group could resist hydrolysis, prolonging its half-life.

Biological Activity

(S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate
  • Molecular Formula : C15H23NO4S
  • Molecular Weight : 317.42 g/mol

The compound features a sulfonamide group attached to a propanoate backbone, which is known to influence its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. A study demonstrated that (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism for treating inflammatory diseases.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α250150
IL-6300180

Antioxidant Activity

Another significant aspect of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate is its antioxidant capacity. The compound exhibited a strong ability to scavenge free radicals, as demonstrated by DPPH assay results.

Concentration (µg/mL) DPPH Scavenging Activity (%)
5030
10060
20085

The biological activities of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group likely inhibits key enzymes involved in bacterial growth and inflammation.
  • Cytokine Modulation : By affecting cytokine production, the compound may alter immune responses.
  • Free Radical Scavenging : The presence of the hydroxyphenyl group contributes to its antioxidant properties.

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection markers among treated patients compared to controls.

Case Study 2: Inflammation Reduction

In a randomized controlled trial involving patients with rheumatoid arthritis, administration of (S)-Ethyl 2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoate resulted in a marked decrease in joint swelling and pain scores over eight weeks.

Q & A

Q. Advanced Research Focus

  • Hepatic microsomal assays : Assess metabolic stability via cytochrome P450 enzymes, focusing on ester hydrolysis and sulfonamido oxidation .
  • Caco-2 cell monolayers : Evaluate intestinal permeability, noting the impact of the 4-hydroxyphenyl group on passive diffusion .
  • Plasma protein binding assays : Use equilibrium dialysis to quantify albumin interaction, which influences bioavailability .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Q. Advanced Research Focus

  • Sulfonamido substitution : Replace the butyl group with shorter alkyl chains (e.g., methyl) to reduce steric hindrance while maintaining hydrogen-bonding capacity .
  • Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the para position to enhance metabolic stability .
  • Ester hydrolysis kinetics : Compare ethyl vs. methyl esters to balance lipophilicity and in vivo hydrolysis rates .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as recommended for sulfonamido derivatives .
  • Waste disposal : Neutralize acidic byproducts (e.g., TFA) with potassium carbonate before disposal .
  • Storage conditions : Store under inert gas (N2/Ar) at –20°C to prevent ester hydrolysis or sulfonamido oxidation .

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